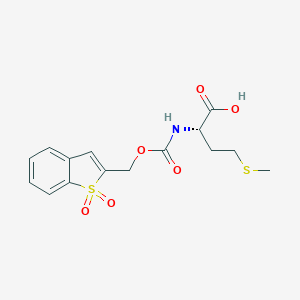

N-Bsmoc-L-methionine

描述

准备方法

N-Bsmoc-L-methionine can be synthesized through several synthetic routes. One common method involves the reaction of L-methionine with 1,1-dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl carbonate in the presence of triethylamine in a mixture of water and acetonitrile. The reaction is carried out at ambient temperature with a pH of 8.5-9 for approximately 0.75 hours . This method yields this compound with a yield of around 58% .

化学反应分析

Deprotection Mechanism

The Bsmoc group is removed via Michael addition , distinguishing it from traditional β-elimination-based groups (e.g., Fmoc):

- Reagents : Piperidine (5–20% in DMF) or secondary amines.

- Mechanism :

Comparative Stability

N-Bsmoc-L-methionine exhibits enhanced stability under acidic and basic conditions compared to Fmoc derivatives:

| Property | Bsmoc | Fmoc |

|---|---|---|

| Acid Stability (TFA) | Resists ≤30% TFA | Cleaved rapidly |

| Base Stability | Stable (pH 7–10) | Unstable above pH 9 |

| Racemization Risk | Low | Moderate |

Reaction with Electrophiles

The thioether group in methionine remains reactive under Bsmoc protection:

- Oxidation : Forms methionine sulfoxide using H₂O₂ or peracids.

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts.

Key Research Findings

- Esterification : this compound reacts with alcohols (e.g., benzyl alcohol) under DCC/DMAP to form esters (Search Result ).

- Enzymatic Resolution : Bsmoc derivatives are substrates for acylases, enabling chiral separations (Search Result ).

- Thermal Degradation : Above 150°C, Bsmoc undergoes decomposition to release SO₂ and benzo[b]thiophene derivatives (Search Result ).

Table 1: Deprotection Efficiency Under Varied Conditions

| Base | Concentration | Time (min) | Efficiency (%) |

|---|---|---|---|

| Piperidine | 20% | 10 | 98 |

| DBU | 2% | 15 | 95 |

| Morpholine | 10% | 30 | 80 |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | >100 |

| DCM | 50 |

| Water | <1 |

Industrial and Regulatory Insights

科学研究应用

Peptide Synthesis

Protective Group Chemistry

N-Bsmoc-L-methionine serves as a protecting group for the amino functionality of methionine during solid-phase peptide synthesis (SPPS). The Bsmoc (benzenesulfonyl) group provides stability under acidic conditions, allowing for selective deprotection when required. This capability is crucial in synthesizing complex peptides where the integrity of other functional groups must be maintained.

- Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| N-Bsmoc | High | Acidic conditions | SPPS |

| Fmoc | Moderate | Basic conditions | SPPS |

| Boc | Low | Acidic conditions | SPPS |

Biochemical Research

Role in Enzyme Studies

This compound can be utilized in enzyme assays to study methionine metabolism and its derivatives. For instance, it can be incorporated into substrates for enzymes involved in methionine catabolism, allowing researchers to track enzymatic activity and metabolic pathways more effectively.

- Case Study: Methionine Decarboxylase Activity

- Researchers have developed enzymatic assays using this compound to study its conversion by methionine decarboxylase (MetDC). This approach enables precise measurements of enzyme kinetics and substrate specificity, contributing to a better understanding of metabolic disorders related to methionine metabolism .

Cancer Research

Methionine Restriction Studies

Emerging studies indicate that methionine restriction may inhibit cancer cell growth. This compound can be employed in experimental setups to explore how varying levels of methionine affect tumor proliferation and response to chemotherapy.

- Table 2: Effects of Methionine Restriction on Cancer Cells

| Cell Line | Effect of Methionine Restriction |

|---|---|

| Prostate Cancer (DU145) | Induces apoptosis and reduces cell viability |

| Colorectal Cancer | Inhibits tumor growth in xenograft models |

| Breast Cancer | Enhances sensitivity to chemotherapy agents |

Nutritional Studies

Impact on Homocysteine Levels

This compound is also relevant in nutritional studies focusing on homocysteine levels, which are linked to cardiovascular health. By supplementing with this compound, researchers can investigate its effects on plasma homocysteine concentrations and overall metabolic health.

- Case Study: L-Methionine Supplementation

Analytical Chemistry

Development of Assays

The compound has been utilized in developing selective enzymatic assays for measuring L-methionine concentrations in biological samples. These assays leverage the unique properties of this compound to provide accurate quantification without interference from other amino acids.

作用机制

The mechanism of action of N-Bsmoc-L-methionine involves its role as a protected form of L-methionine. The Bsmoc group protects the amino acid from unwanted reactions during peptide synthesis. Once the desired peptide is synthesized, the Bsmoc group can be removed under specific conditions to release the free L-methionine . This protection mechanism allows for the selective incorporation of methionine into peptides and proteins without interference from other reactive groups .

相似化合物的比较

N-Bsmoc-L-methionine can be compared with other protected forms of methionine, such as N-Fmoc-L-methionine and N-Boc-L-methionine. These compounds also serve as protected forms of methionine used in peptide synthesis. this compound is unique due to the presence of the Bsmoc group, which offers different protection and deprotection conditions compared to Fmoc and Boc groups .

Similar compounds include:

- N-Fmoc-L-methionine

- N-Boc-L-methionine

- N-Cbz-L-methionine

Each of these compounds has its own unique set of properties and applications, making them suitable for different synthetic and research purposes .

生物活性

N-Bsmoc-L-methionine is a derivative of the essential amino acid L-methionine, which plays a critical role in various biological processes, including protein synthesis, methylation reactions, and antioxidant defense. This article explores the biological activity of this compound, focusing on its metabolic pathways, immunomodulatory effects, and potential therapeutic applications.

Overview of Methionine Metabolism

Methionine is crucial for cellular metabolism, functioning as a precursor for several important biomolecules. The metabolism of methionine involves several pathways:

- Methionine Cycle : Converts methionine into S-adenosylmethionine (SAM), a key methyl donor in transmethylation reactions.

- Transsulfuration Pathway : Converts methionine into cysteine, which is vital for the synthesis of glutathione (GSH), an important antioxidant.

- Polyamine Biosynthesis : Involves methionine in the synthesis of polyamines, which are essential for cell growth and function.

The manipulation of these pathways can have significant implications for health and disease management.

1. Antioxidant Properties

This compound has been shown to enhance the synthesis of glutathione, thereby providing protection against oxidative stress. Research indicates that methionine supplementation can reduce reactive oxygen species (ROS) levels and protect against mitochondrial dysfunction, particularly in neurodegenerative models such as Parkinson's disease .

2. Immunomodulatory Effects

Recent studies highlight the immunomodulatory potential of methionine. For instance, dietary supplementation with L-methionine has been found to enhance adaptive immune responses in fish by increasing the proliferation and IgM-secreting capacity of B cells . This suggests that this compound may also exhibit similar immunomodulatory effects in other species.

3. Role in Cancer Therapy

Methionine restriction has been explored as a therapeutic strategy in cancer treatment due to its ability to selectively suppress tumor growth. Certain cancer cells exhibit methionine auxotrophy, making them dependent on external sources of methionine for survival. By restricting dietary methionine, tumor growth can be inhibited while sparing normal cells . this compound could potentially be utilized in this context to modulate methionine availability.

Case Study 1: Methionine Supplementation in Postmenopausal Women

A clinical trial investigated the effects of L-methionine on hot flashes in postmenopausal women. The study found no significant difference between the L-methionine and placebo groups regarding hot flash frequency or severity . However, it highlights the need for further research into the broader implications of methionine supplementation on hormonal regulation.

| Variable | L-Methionine (n=25) | Placebo (n=26) | Treatment Effect | 95% CI | P |

|---|---|---|---|---|---|

| Hot Flash Frequency (% change) | -37.2 (32.2) | -31.4 (43.4) | -5.7 | (-27.1, 15.7) | 0.59 |

| Hot Flash Composite Score (% change) | -37.4 (38.1) | -33.4 (45.7) | -6.3 | (-29.8, 17.3) | 0.60 |

Case Study 2: Methionine and Immune Response in Fish

In a study involving rainbow trout, dietary supplementation with methionine significantly increased the number of IgM-secreting B cells in response to an antigen challenge . This indicates that methionine plays a vital role in enhancing immune responses.

属性

IUPAC Name |

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUIRQRLLHQRDV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428830 | |

| Record name | N-Bsmoc-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197245-29-7 | |

| Record name | N-Bsmoc-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。